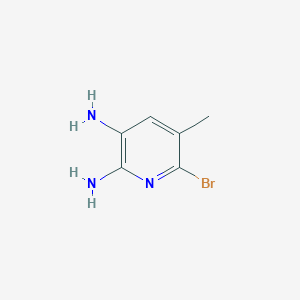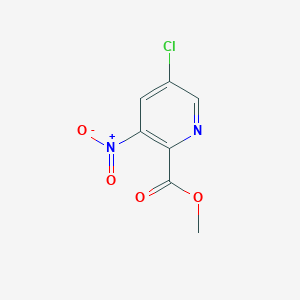![molecular formula C7H6BrN3 B8053715 6-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8053715.png)
6-Bromo-2-methylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a methyl group on its imidazo[1,2-b]pyridazine core structure. This compound is part of the broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridazine with bromoacetic acid in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.
Substitution: The methyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Substituted imidazo[1,2-b]pyridazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 6-Bromo-2-methylimidazo[1,2-b]pyridazine serves as a versatile intermediate for the construction of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a useful tool in drug discovery and development.
Medicine: this compound has been investigated for its therapeutic properties, including its potential use as an antituberculosis agent and in the treatment of other infectious diseases. Its ability to interact with biological targets makes it a candidate for further medicinal chemistry studies.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-Bromo-2-methylimidazo[1,2-b]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural features of the compound and its derivatives.
Comparison with Similar Compounds
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Similar structure with a chlorine atom instead of bromine.
2-Methylimidazo[1,2-b]pyridazine: Lacks the bromine atom.
6-Bromoimidazo[1,2-b]pyridazine: Lacks the methyl group.
Uniqueness: 6-Bromo-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a wider range of chemical reactions and biological activities compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFANULZXFMHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)













